molecular formula C5H12ClNO B1282363 1-Amino-3-methylbutan-2-one hydrochloride CAS No. 21419-25-0

1-Amino-3-methylbutan-2-one hydrochloride

Cat. No. B1282363
CAS RN: 21419-25-0
M. Wt: 137.61 g/mol
InChI Key: INSIHEPGWOLTHR-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutan-2-one hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves a sensitive method that could potentially be adapted for the analysis of 1-amino-3-methylbutan-2-one hydrochloride .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, has been achieved through the Mannich reaction, which involves the reaction of ketones with paraformaldehyde and secondary amine hydrochlorides . Additionally, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines to yield amino ketones suggests a possible synthetic route for 1-amino-3-methylbutan-2-one hydrochloride .

Molecular Structure Analysis

X-ray structure determination has been used to analyze the stereochemistry of related compounds, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid . This technique could be applied to determine the molecular structure of 1-amino-3-methylbutan-2-one hydrochloride.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1-amino-3-methylbutan-2-one hydrochloride. However, the methodologies described, such as the isomerization of amino derivatives under the influence of BF2·OEt3 , could be relevant for studying the chemical behavior of 1-amino-3-methylbutan-2-one hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-methylbutan-2-one hydrochloride are not detailed in the provided papers. However, the determination of the fluorescence quantum efficiency of a derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid and the concise synthesis of enantiomers of 4-aminobutane-1,2,3-triol provide insights into the analytical techniques that could be used to study the properties of 1-amino-3-methylbutan-2-one hydrochloride. Additionally, the HPLC assay for 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate could inform the development of methods for the analysis of the physical and chemical properties of 1-amino-3-methylbutan-2-one hydrochloride.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Mannich Reaction Synthesis : 1-Amino-3-methylbutan-2-one hydrochloride is used in the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, involving (1-adamantyl)acetone, paraformaldehyde, and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

  • Hydrolysis Studies : It is a major product from the hydrolysis of clavulanic acid in various solutions. This transformation highlights its potential role in pharmaceutical and organic chemistry processes (Finn, Harris, Hunt, & Zomaya, 1984).

  • Synthesis of 3,4-Disubstituted Aminobutyric Acids : It's involved in the synthesis of pharmacologically active β-substituted γ-aminobutyric acid derivatives, demonstrating its importance in the development of therapeutic agents (Vasil'eva et al., 2016).

Pharmacological Research and Biochemical Analysis

  • Neurological Disorder Therapeutics : It acts as a synthetic intermediate in the development of treatments for neurological disorders such as Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).

  • Bio-Based Primary Amines Production : The compound is considered in the Ru-catalyzed hydrogenation-decarbonylation process for producing bio-based primary amines, highlighting its application in sustainable chemistry (Verduyckt, Coeck, & Vos, 2017).

properties

IUPAC Name

1-amino-3-methylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSIHEPGWOLTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539602
Record name 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylbutan-2-one hydrochloride

CAS RN

21419-25-0
Record name 2-Butanone, 1-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-methylbutan-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Colpaert, S Mangelinckx, B Denolf… - The Journal of Organic …, 2012 - ACS Publications
Reaction of N-tert-butanesulfinyl α-halo imines with alkoxides afforded new N-tert-butanesulfinyl 2-amino acetals in good to excellent yield. These N-tert-butanesulfinyl 2-amino acetals …
Number of citations: 8 pubs.acs.org
AM Gatsios - 2020 - search.proquest.com
The human body is colonized by complex communities of microorganisms known as the human microbiota. These communities play an essential role in human health by modulating …
Number of citations: 0 search.proquest.com
M Viviano, C Milite, D Rescigno, S Castellano… - RSC …, 2015 - pubs.rsc.org
… Prepared using 1-amino-3-methylbutan-2-one hydrochloride 5c according to the procedure described for 3a. White solid (1.41 g, 85%). Mp 154–156 C; 1 H NMR (300 MHz, DMSO-d 6 ) …
Number of citations: 25 pubs.rsc.org
須川利男, 三野安, 栗田章 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
A process for preparing 1-amino-3-methylbutan-2-one (IV) easily and in a good yield was devised. Condensation of (IV) and ethyl oxalylacetate yielded 2-carboxy-3-ethoxy-carbonyl-4-…
Number of citations: 1 www.jstage.jst.go.jp

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